(Z)-5-benzylidene-3-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)-2-thioxothiazolidin-4-one
CAS No.: 300378-67-0
Cat. No.: VC21452419
Molecular Formula: C17H19N3O2S2
Molecular Weight: 361.5g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 300378-67-0 |
|---|---|
| Molecular Formula | C17H19N3O2S2 |
| Molecular Weight | 361.5g/mol |
| IUPAC Name | (5Z)-5-benzylidene-3-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-2-sulfanylidene-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C17H19N3O2S2/c1-18-7-9-19(10-8-18)15(21)12-20-16(22)14(24-17(20)23)11-13-5-3-2-4-6-13/h2-6,11H,7-10,12H2,1H3/b14-11- |
| Standard InChI Key | JSOCDZNOMLSLQC-KAMYIIQDSA-N |
| Isomeric SMILES | CN1CCN(CC1)C(=O)CN2C(=O)/C(=C/C3=CC=CC=C3)/SC2=S |
| SMILES | CN1CCN(CC1)C(=O)CN2C(=O)C(=CC3=CC=CC=C3)SC2=S |
| Canonical SMILES | CN1CCN(CC1)C(=O)CN2C(=O)C(=CC3=CC=CC=C3)SC2=S |
Introduction
Chemical Structure and Properties
Molecular Information
(Z)-5-benzylidene-3-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)-2-thioxothiazolidin-4-one is characterized by the molecular formula C17H19N3O2S2 and has a molecular weight of 361.5 g/mol . The compound contains a five-membered thiazolidinone ring with multiple functional groups that contribute to its potential bioactivity. Its structural complexity arises from the various substituents attached to the central thiazolidinone scaffold.
Structural Features
The compound comprises several key structural components:
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A five-membered thiazolidinone ring featuring a 4-one (carbonyl) group
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A thioxo (C=S) group at the 2-position of the thiazolidinone ring
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A benzylidene group at the 5-position with Z-configuration
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A 2-(4-methylpiperazin-1-yl)-2-oxoethyl substituent at the 3-position
The presence of these multiple functional groups contributes to the compound's potential for various molecular interactions and biological activities. The thioxo group at position 2 and the carbonyl group at position 4 of the thiazolidinone ring are particularly significant for potential hydrogen bonding interactions with biological targets .
Stereochemistry
An important feature of this compound is the Z-configuration at the exocyclic double bond connecting the thiazolidinone ring to the benzylidene group. The stereochemistry has been confirmed through 1H-13C coupling constants measured in 1H-coupled 13C NMR mode . This configuration is critical for the compound's biological activity as it determines the spatial orientation of the benzylidene moiety relative to the thiazolidinone core.
Identification and Characterization
Compound Identifiers
Table 1: Identification Parameters of (Z)-5-benzylidene-3-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)-2-thioxothiazolidin-4-one
| Parameter | Value |
|---|---|
| CAS Number | 300378-67-0 |
| PubChem CID | 1732665 |
| IUPAC Name | (5Z)-5-benzylidene-3-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-2-sulfanylidene-1,3-thiazolidin-4-one |
| InChI | InChI=1S/C17H19N3O2S2/c1-18-7-9-19(10-8-18)15(21)12-20-16(22)14(24-17(20)23)11-13-5-3-2-4-6-13/h2-6,11H,7-10,12H2,1H3/b14-11- |
| InChIKey | JSOCDZNOMLSLQC-KAMYIIQDSA-N |
| SMILES | CN1CCN(CC1)C(=O)CN2C(=O)/C(=C/C3=CC=CC=C3)/SC2=S |
These identifiers provide standardized methods for recognizing and referencing the compound in chemical databases and literature .
Spectroscopic Characterization
Spectroscopic characterization of (Z)-5-benzylidene-3-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)-2-thioxothiazolidin-4-one typically involves several analytical techniques:
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NMR Spectroscopy: 1H and 13C NMR spectroscopy confirm the structural features and stereochemistry. The Z-configuration is verified through specific coupling constants between the vinylic proton and carbon atoms .
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Mass Spectrometry: Electrospray ionization (ESI) techniques at 70 eV are commonly used for high-resolution mass spectrometry (HRMS) analysis of thiazolidinone derivatives .
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Infrared Spectroscopy: IR spectroscopy identifies characteristic absorption bands for functional groups such as C=O, C=S, and C=C bonds.
Synthesis Methods
General Synthetic Approaches
The synthesis of (Z)-5-benzylidene-3-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)-2-thioxothiazolidin-4-one can be achieved through multiple approaches, based on methods described for similar thiazolidinone derivatives.
Alternative Method
An alternative approach described for similar compounds involves:
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Synthesis of 2-(4-oxo-2-thioxothiazolidin-3-yl)acetic acid
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Conversion to an acyl chloride using thionyl chloride
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Reaction with 4-methylpiperazine to form the amide linkage
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Condensation with benzaldehyde to introduce the benzylidene group
Biological Activities and Applications
Tyrosinase Inhibitory Activity
Thiazolidinone derivatives with a benzylidene substituent at the 5-position have demonstrated significant tyrosinase inhibitory activity. This enzyme is crucial in melanin biosynthesis, making such compounds potential candidates for treating hyperpigmentation-related disorders. Studies on similar compounds have shown IC50 values ranging from 0.08 μM to 54.81 μM, depending on the substituents on the benzylidene ring .
The mechanism of tyrosinase inhibition by these compounds involves competitive inhibition, with the benzylidene group potentially interacting with the copper ions at the catalytic center of the enzyme .
Anti-inflammatory Properties
Several studies have reported the anti-inflammatory activities of thiazolidinone derivatives through COX-2 inhibition. Compounds containing the β-phenyl-α,β-unsaturated carbonyl (PUSC) motif, which is present in (Z)-5-benzylidene-3-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)-2-thioxothiazolidin-4-one, have shown promising anti-inflammatory effects .
Structure-Activity Relationships
Key Structural Features Affecting Activity
The biological activity of (Z)-5-benzylidene-3-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)-2-thioxothiazolidin-4-one is influenced by several structural elements:
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Benzylidene Group: The presence and configuration (Z) of the benzylidene moiety at position 5 significantly contributes to enzyme inhibitory activities, particularly tyrosinase inhibition .
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Thioxo Group: The thioxo (C=S) group at position 2 is essential for the compound's biological activities, potentially forming hydrogen bonds with target proteins .
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Piperazine Moiety: The 4-methylpiperazine substituent may enhance the compound's water solubility and pharmacokinetic properties, potentially affecting its bioavailability and distribution .
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Linker Length: The ethyl linker connecting the thiazolidinone core to the piperazine amide group impacts the compound's flexibility and binding affinity for target proteins. Studies on related compounds have shown that variations in linker length can significantly alter biological activity .
Comparative Analysis with Related Compounds
Table 3: Structural Comparison with Related Thiazolidinone Derivatives
Pharmacokinetic Considerations
Predicted Properties
The physicochemical properties of (Z)-5-benzylidene-3-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)-2-thioxothiazolidin-4-one suggest specific pharmacokinetic characteristics:
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The presence of the 4-methylpiperazine moiety likely enhances water solubility compared to unsubstituted thiazolidinone derivatives
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The balanced lipophilic (benzylidene group) and hydrophilic (piperazine) regions may facilitate membrane permeation
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The compound may undergo metabolic transformations at various sites, including the thioxo group and the piperazine nitrogen
Drug-like Properties
The structural features of (Z)-5-benzylidene-3-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)-2-thioxothiazolidin-4-one align with several attributes of drug-like molecules:
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Molecular weight (361.5 g/mol) is within the preferred range for orally active drugs
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Multiple hydrogen bond donors and acceptors for target interactions
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A balance of hydrophilic and lipophilic regions for appropriate solubility and permeability
Recent Research Developments
Hybrid Molecule Approaches
Recent research has focused on developing hybrid molecules containing thiazolidinone and triazole nuclei connected by piperazine-based amide linkers. These hybrid compounds have shown promising antifungal activities against yeast cells, with mechanisms involving reduced drug efflux compared to conventional azole antifungals .
This research direction suggests potential applications for piperazine-linked thiazolidinones like (Z)-5-benzylidene-3-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)-2-thioxothiazolidin-4-one in antimicrobial drug development.
Enzyme Inhibition Studies
Studies on benzylidene-thiazolidinone derivatives have revealed significant tyrosinase inhibitory activities with IC50 values in the low micromolar to nanomolar range. These compounds have shown potential for treating hyperpigmentation disorders through competitive inhibition mechanisms .
The benzylidene group's configuration and substitution pattern significantly influence the inhibitory activity, with hydroxyl-substituted derivatives showing particularly potent effects .
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